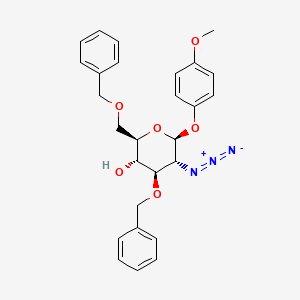

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Vue d'ensemble

Description

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a complex organic compound with the molecular formula C27H29N3O6 and a molecular weight of 491.54 g/mol . It is a white to almost white powder or crystalline solid that is heat-sensitive and should be stored at temperatures below 0°C . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

The synthesis of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, including the protection of hydroxyl groups, azidation, and benzylation. The general synthetic route can be summarized as follows:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

Azidation: The protected glucopyranoside undergoes azidation to introduce the azido group at the 2-position.

Deprotection: The benzyl groups are removed to yield the final product.

Analyse Des Réactions Chimiques

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Oxidation Reactions: The methoxyphenyl group can undergo oxidation under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is utilized in several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies involving carbohydrate chemistry and glycosylation processes.

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling studies .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside include:

Benzyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside: This compound shares a similar structure but lacks the methoxyphenyl group.

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound has a phthalimido group instead of the azido group.

The uniqueness of this compound lies in its combination of the methoxyphenyl and azido groups, which confer specific reactivity and applications in research .

Activité Biologique

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (referred to as 4-MP-Azido) is a compound of significant interest in medicinal chemistry and glycoscience due to its potential applications in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of 4-MP-Azido, summarizing key research findings, case studies, and relevant data.

Chemical Structure

4-MP-Azido is characterized by the following structural features:

- Azido Group : A key functional group that enhances biological activity.

- Benzyl Protection : The presence of benzyl groups at the 3 and 6 positions helps in stabilizing the compound during synthesis and enhances its solubility.

Synthesis

The synthesis of 4-MP-Azido involves several steps, including:

- Protection of hydroxyl groups.

- Introduction of the azido group through nucleophilic substitution.

- Deprotection to yield the final compound.

These synthetic routes have been optimized for yield and purity, with various methods reported in literature .

4-MP-Azido exhibits biological activity primarily through its interaction with specific enzymes and receptors. The azido group can participate in click chemistry reactions, making it a versatile building block for conjugating with biomolecules.

Anticancer Properties

Research indicates that 4-MP-Azido has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, likely due to its ability to interfere with cellular signaling pathways .

Neuroprotective Effects

There is emerging evidence that compounds like 4-MP-Azido may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its role as a precursor for the synthesis of glycosides that target amyloid-beta aggregates has been highlighted .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with azido-containing sugars. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Alzheimer's Disease Model : A study evaluated the efficacy of 4-MP-Azido derivatives in reducing amyloid plaque formation in transgenic mice models. Results demonstrated a significant reduction in plaque levels when treated with these derivatives compared to controls .

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that treatment with 4-MP-Azido led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Anticancer | Breast cancer cell lines | Dose-dependent inhibition of cell viability |

| Neuroprotective | Alzheimer's disease model | Reduction in amyloid plaque formation |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

Table 2: Synthesis Yields

| Synthesis Step | Yield (%) |

|---|---|

| Initial protection | 80 |

| Azide introduction | 65 |

| Final deprotection | 75 |

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6S)-5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3/t23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAXYCGZXSYIMV-RFNQJFSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693738 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-25-5 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.